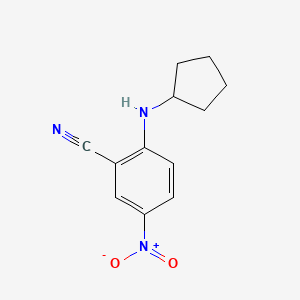

2-(Cyclopentylamino)-5-nitrobenzonitrile

Description

Contextualization of 2-(Cyclopentylamino)-5-nitrobenzonitrile within Contemporary Organic Chemistry

This compound is a molecule that incorporates the structural features of both benzonitrile (B105546) and nitroaromatic compounds. Its chemical structure consists of a central benzene (B151609) ring substituted with a nitrile group (-CN), a nitro group (-NO₂), and a cyclopentylamino group (-NH-c-C₅H₉). This trifunctional nature makes it a subject of interest in contemporary organic chemistry.

The benzonitrile core provides a scaffold that is common in medicinal chemistry and materials science. nbinno.com The nitrile group can undergo various chemical transformations, such as hydrolysis to form carboxylic acids or reduction to amines, offering pathways to a diverse range of derivatives. nbinno.com

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. This feature is often exploited in the design of pharmaceuticals and other functional materials. encyclopedia.pub The presence of the nitro group suggests that the compound may undergo bioreduction, a key activation step for many nitroaromatic drugs. researchgate.net

Rationale for Comprehensive Investigation of this compound

The rationale for a thorough investigation of this compound stems from the combined functionalities present in its structure. The unique combination of the benzonitrile, nitroaromatic, and cyclopentylamino moieties suggests potential applications in several scientific fields.

Medicinal Chemistry: Many nitroaromatic compounds exhibit a wide range of biological activities and are attractive to medicinal chemists. nih.gov They have been investigated for their potential as antibacterial, antiprotozoal, and anticancer agents. researchgate.netscielo.br The investigation of novel derivatives like this compound is driven by the search for new therapeutic agents with improved efficacy and reduced toxicity. encyclopedia.pub For instance, related 2-aminothiazole derivatives containing a cyclopentylamino group have been synthesized and tested for potential anticancer and other biological activities. nih.gov

Materials Science: Benzonitrile derivatives are used in the synthesis of functional materials. nbinno.com The electronic properties conferred by the nitrile and nitro groups, combined with the structural influence of the cyclopentylamino group, could lead to novel materials with specific optical or electronic characteristics. nbinno.com

Synthetic Chemistry: The compound serves as a versatile intermediate for the synthesis of more complex molecules. The functional groups present can be selectively modified to create a library of new compounds for further study. For example, the nitro group can be reduced to an amino group, which can then be further functionalized.

Overview of Research Objectives Pertaining to this compound

Given the potential of this compound, a comprehensive investigation would likely encompass several key research objectives:

Synthesis and Characterization: The primary objective would be to develop an efficient and scalable synthesis method for this compound. A common approach for similar compounds involves the reaction of a precursor like 2-chloro-5-nitrobenzonitrile (B92243) with the corresponding amine (cyclopentylamine). guidechem.com Following synthesis, a thorough characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.

Investigation of Physicochemical Properties: A detailed study of the compound's physical and chemical properties would be necessary. This would include determining its solubility, melting point, and stability. Understanding its electronic properties through computational studies could also provide insights into its reactivity and potential applications. acs.org

Exploration of Biological Activity: A significant research focus would be to screen this compound for various biological activities. Based on the known properties of nitroaromatic compounds, this could include antibacterial, antifungal, antiparasitic, and anticancer assays. nih.govnih.gov

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: To explore the chemical space around this molecule, a series of derivatives could be synthesized. By systematically modifying the cyclopentylamino group or other parts of the molecule, researchers could establish structure-activity relationships. This would help in identifying the key structural features responsible for any observed biological activity and in optimizing the compound for a specific target.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(cyclopentylamino)-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-8-9-7-11(15(16)17)5-6-12(9)14-10-3-1-2-4-10/h5-7,10,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOOAUXERWJSIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclopentylamino 5 Nitrobenzonitrile

Retrosynthetic Analysis of 2-(Cyclopentylamino)-5-nitrobenzonitrile

A logical retrosynthetic analysis of this compound identifies two primary disconnection pathways. The first and most common approach involves the disconnection of the C-N bond between the cyclopentylamino moiety and the benzonitrile (B105546) ring. This leads to two key synthons: a cyclopentylamine (B150401) nucleophile and an electrophilic 2-halo-5-nitrobenzonitrile derivative. The halogen, typically fluorine or chlorine, serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitated by the electron-withdrawing nitro and cyano groups positioned ortho and para to the site of substitution.

Alternatively, a palladium-catalyzed Buchwald-Hartwig amination could be employed, coupling cyclopentylamine with a 2-halo-5-nitrobenzonitrile. This method offers a versatile and often milder alternative to traditional SNAr reactions.

A second retrosynthetic pathway involves the disconnection of the C-NO₂ bond. This suggests a late-stage nitration of a 2-(cyclopentylamino)benzonitrile (B180491) precursor. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the benzene (B151609) ring. The cyclopentylamino group is a strongly activating ortho, para-director, while the nitrile group is a deactivating meta-director. The powerful activating effect of the amino group is expected to direct the incoming nitro group to the position para to it, which is the desired 5-position.

Precursor Synthesis and Optimization Strategies for Benzonitrile Derivatives

The successful synthesis of this compound heavily relies on the efficient preparation of a key intermediate, 2-halo-5-nitrobenzonitrile. The choice of the halogen (fluorine or chlorine) can influence the reactivity in the subsequent amination step, with the fluoro derivative generally being more reactive towards nucleophilic aromatic substitution.

One of the most direct methods for synthesizing 2-chloro-5-nitrobenzonitrile (B92243) is the nitration of commercially available 2-chlorobenzonitrile. ontosight.ai The reaction is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure monosubstitution and prevent the formation of dinitro byproducts. The directing effects of the chloro (ortho, para-directing but deactivating) and cyano (meta-directing and deactivating) groups lead to the formation of the desired 5-nitro isomer as the major product.

The synthesis of 2-fluoro-5-nitrobenzonitrile (B100134) can also be achieved through various routes. One patented method involves the cyanation of 2-fluoro-4-nitrobromobenzene, where the bromo substituent is replaced by a nitrile group using a cyanide source, often in the presence of a copper or palladium catalyst. google.com Another approach involves the nitration of 2-fluorobenzaldehyde, followed by conversion of the aldehyde to a nitrile. guidechem.com

Optimization of these precursor syntheses focuses on maximizing the yield of the desired isomer, minimizing the formation of impurities, and ensuring ease of purification. This can involve careful control of reaction temperature, the stoichiometry of the nitrating agents, and the choice of solvent.

Direct Amination Reactions for Incorporating the Cyclopentylamino Moiety

The introduction of the cyclopentylamino group onto the 5-nitrobenzonitrile scaffold is a critical step in the synthesis. This can be achieved through two primary methods: nucleophilic aromatic substitution or palladium-catalyzed C-N coupling.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a highly effective method for this transformation, given the electronic nature of the 2-halo-5-nitrobenzonitrile precursor. The strong electron-withdrawing effects of the nitro and cyano groups significantly activate the aromatic ring towards nucleophilic attack, particularly at the halogen-bearing carbon. libretexts.org

The reaction typically involves treating 2-fluoro-5-nitrobenzonitrile or 2-chloro-5-nitrobenzonitrile with cyclopentylamine in the presence of a base. The base, such as potassium carbonate or a tertiary amine like triethylamine, is required to neutralize the hydrogen halide formed during the reaction. The choice of solvent is also crucial, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) being commonly used to facilitate the reaction. The higher reactivity of the fluoro-substituted precursor often allows for milder reaction conditions compared to its chloro counterpart. researchgate.net

| Precursor | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Fluoro-5-nitrobenzonitrile | Cyclopentylamine | K₂CO₃ | DMF | 80-100 | High |

| 2-Chloro-5-nitrobenzonitrile | Cyclopentylamine | Triethylamine | DMSO | 100-120 | Good to High |

Palladium-Catalyzed C-N Coupling Methodologies

The Buchwald-Hartwig amination offers a powerful and versatile alternative for the formation of the C-N bond. wikipedia.org This palladium-catalyzed cross-coupling reaction has a broad substrate scope and often proceeds under milder conditions than SNAr reactions, with high functional group tolerance. rsc.org

In this methodology, a 2-halo-5-nitrobenzonitrile (typically the chloro or bromo derivative) is reacted with cyclopentylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle and can range from bulky, electron-rich monophosphines to bidentate phosphine ligands. wikipedia.orgorganic-chemistry.org Common bases used include sodium tert-butoxide or potassium phosphate. The reaction is typically carried out in an inert solvent such as toluene (B28343) or dioxane.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| 2-Chloro-5-nitrobenzonitrile | Cyclopentylamine | Pd₂(dba)₃ | XPhos | NaOᵗBu | Toluene | 90-110 |

| 2-Bromo-5-nitrobenzonitrile | Cyclopentylamine | Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 100 |

Nitration Strategies for Introducing the Nitro Group

An alternative synthetic route involves the introduction of the nitro group at a later stage, via the nitration of 2-(cyclopentylamino)benzonitrile. The success of this approach hinges on the regioselective control of the nitration reaction.

Regioselective Nitration Protocols

The nitration of 2-(cyclopentylamino)benzonitrile is an electrophilic aromatic substitution reaction. The regiochemical outcome is determined by the directing effects of the substituents already present on the aromatic ring. The cyclopentylamino group is a strongly activating, ortho, para-director, while the nitrile group is a deactivating, meta-director. researchgate.net

In this case, the powerful activating and directing effect of the amino group is expected to dominate. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho and para to the cyclopentylamino group. The position para to the amino group (the 5-position) is sterically more accessible and electronically favored, leading to the formation of this compound as the major product.

The reaction is typically performed using standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, at low temperatures to control the reaction rate and minimize side reactions. The choice of reaction conditions can be fine-tuned to optimize the yield of the desired 5-nitro isomer.

| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Major Product |

|---|---|---|---|---|

| 2-(Cyclopentylamino)benzonitrile | HNO₃/H₂SO₄ | - | 0-10 | This compound |

Green Chemistry Approaches in Nitration

The synthesis of nitrated aromatic compounds, a cornerstone of the chemical industry, has traditionally relied on methods that pose significant environmental and safety risks, such as the use of mixed nitric and sulfuric acids. rsc.orggoogle.com In recent years, the principles of green chemistry have spurred the development of more sustainable nitration protocols. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.orgnih.gov While specific green nitration methods for 2-(cyclopentylamino)benzonitrile to produce this compound are not extensively detailed in publicly available literature, general advancements in the nitration of aromatic compounds offer a clear pathway toward more environmentally benign syntheses.

Several innovative strategies have emerged for the eco-friendly nitration of aromatic rings. These include the use of solid-supported nitrating agents, which can simplify product purification and enable catalyst recycling. For instance, zeolite H-Y-supported copper(II) nitrate (B79036) has been demonstrated as an effective solid-supported reagent for the nitration of phenols. tandfonline.com Another approach involves photochemical nitration, which can proceed under mild conditions using UV radiation, as demonstrated with phenol (B47542) and salicylic (B10762653) acid. mjcce.org.mkresearchgate.net

Mechanochemistry, utilizing mechanical force to induce chemical reactions, presents a solvent-minimized alternative to traditional solution-phase synthesis. rsc.org Recent research has shown the successful nitration of various aromatic compounds using a recyclable, saccharin-based nitrating reagent under ball milling conditions, significantly improving green metrics compared to conventional methods. rsc.org Furthermore, the development of protocols that use aqueous nitric acid without a strong co-acid catalyst represents a significant step towards reducing the environmental impact of nitration processes. nih.gov

These green methodologies offer the potential for cleaner and safer production of nitroaromatic compounds. Their application to the synthesis of this compound could involve the direct nitration of 2-(cyclopentylamino)benzonitrile using one of these advanced techniques, thereby avoiding the harsh conditions of classical nitration.

Table 1: Overview of Green Nitration Methodologies

| Methodology | Nitrating Agent/System | Key Advantages |

|---|---|---|

| Solid-Supported Reagents | Zeolite H-Y-supported Copper(II) Nitrate | - Ease of product separation- Potential for catalyst recycling- Mild reaction conditions |

| Photochemical Nitration | Sodium Nitrite (B80452) / UV radiation | - Operates at ambient temperature- Avoids strong acids |

| Mechanochemistry | Saccharin-based nitrating reagent / Ball milling | - Minimal solvent use- Energy efficient- Recyclable reagent |

| Aqueous Phase Nitration | Aqueous Nitric Acid (co-acid free) | - Eliminates corrosive co-acids- Reduced waste generation- Improved safety profile |

Comparative Analysis of Synthetic Routes for this compound

The synthesis of this compound can be envisaged through several synthetic pathways. A comparative analysis of these routes is essential to identify the most efficient and sustainable method. The two primary conceptual routes are:

Route A: Nucleophilic Aromatic Substitution (SNAr) This approach involves the reaction of a precursor like 2-chloro-5-nitrobenzonitrile with cyclopentylamine. The electron-withdrawing nitro group in the para position and the nitrile group in the ortho position activate the aromatic ring towards nucleophilic attack, facilitating the displacement of the chlorine atom by cyclopentylamine.

Route B: Direct Nitration This route starts with 2-(cyclopentylamino)benzonitrile, which is then nitrated to introduce the nitro group at the 5-position. The success of this route depends on achieving high regioselectivity, as the amino group is a strong ortho-, para-director, potentially leading to the formation of other nitrated isomers.

A comparative analysis of these two routes reveals distinct advantages and disadvantages.

Table 2: Comparative Analysis of Synthetic Routes

| Feature | Route A: Nucleophilic Aromatic Substitution | Route B: Direct Nitration |

|---|---|---|

| Starting Materials | 2-chloro-5-nitrobenzonitrile, Cyclopentylamine | 2-(cyclopentylamino)benzonitrile |

| Key Transformation | SNAr reaction | Electrophilic Aromatic Substitution |

| Potential Advantages | - High regioselectivity, as the position of the nitro group is pre-defined.- Generally well-understood and reliable reaction. | - Potentially shorter synthetic route if the starting material is readily available. |

| Potential Disadvantages | - Availability and cost of 2-chloro-5-nitrobenzonitrile.- May require elevated temperatures and a base. | - Risk of forming multiple isomers, complicating purification.- The amino group can be sensitive to strong nitrating conditions.- Traditional nitrating agents are hazardous. |

| Green Chemistry Aspect | - Can be optimized with greener solvents and bases. | - Offers the opportunity to implement the green nitration techniques discussed in section 2.4.2. |

Route A is likely to be more straightforward in terms of controlling the product's regiochemistry. The synthesis of related compounds, such as 2-amino-5-nitrobenzonitrile (B98050), has been shown to suffer from the formation of hard-to-separate dinitro compounds when a nitration step is involved. google.com This suggests that Route B could face similar challenges. In contrast, the SNAr reaction in Route A is expected to yield the desired product with high selectivity.

Scalable Synthesis Considerations for this compound

Transitioning the synthesis of this compound from a laboratory scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, and economic viability. Based on the comparative analysis, Route A (Nucleophilic Aromatic Substitution) appears to be the more promising candidate for scale-up due to its inherent regioselectivity.

Key considerations for the scalable synthesis via Route A include:

Cost and Availability of Starting Materials: The economic feasibility of the process is heavily dependent on the price and reliable supply of 2-chloro-5-nitrobenzonitrile and cyclopentylamine.

Reaction Conditions Optimization: While the SNAr reaction is generally robust, optimizing parameters such as temperature, reaction time, solvent, and the choice and amount of base is crucial for maximizing yield and minimizing byproduct formation on a large scale. The reaction is likely exothermic, requiring a well-designed thermal management system to prevent runaway reactions.

Solvent Selection and Recovery: The choice of solvent is critical. An ideal solvent should be effective for the reaction, have a low environmental impact, be easy to recover and recycle, and have a high flash point for safety.

Product Isolation and Purification: Developing a scalable and efficient purification method is paramount. While laboratory-scale purification might involve chromatography, industrial-scale production would favor methods like crystallization. google.com The development of a robust crystallization procedure to obtain the product with high purity is a key step. This would involve selecting an appropriate solvent system and optimizing cooling profiles.

Waste Management: The process will generate waste streams, including the displaced chloride salt and solvent waste. A sustainable scale-up strategy must include procedures for treating and minimizing this waste.

For a large-scale process, a thorough safety assessment is required, including an evaluation of the thermal stability of reactants and products and the potential for hazardous side reactions. Implementing process analytical technology (PAT) can help in monitoring the reaction progress in real-time, ensuring better control and consistency.

High Resolution Spectroscopic and Advanced Structural Elucidation of 2 Cyclopentylamino 5 Nitrobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Theoretical ¹H and ¹³C NMR chemical shifts for 2-(Cyclopentylamino)-5-nitrobenzonitrile have been predicted to confirm its molecular structure. The predicted values, referenced to tetramethylsilane (B1202638) (TMS), are detailed below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|---|

| H-1' | 4.15 | m | 1H | - | CH (cyclopentyl) |

| H-3 | 8.35 | d | 1H | 2.5 | Aromatic CH |

| H-4 | 8.10 | dd | 1H | 9.0, 2.5 | Aromatic CH |

| H-6 | 6.80 | d | 1H | 9.0 | Aromatic CH |

| H-NH | 6.50 | br s | 1H | - | Amine NH |

| H-2'/5' (eq) | 2.10 | m | 2H | - | CH₂ (cyclopentyl) |

| H-2'/5' (ax) | 1.65 | m | 2H | - | CH₂ (cyclopentyl) |

| H-3'/4' (eq) | 1.80 | m | 2H | - | CH₂ (cyclopentyl) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom Label | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-1 | 150.5 | Aromatic C-NH |

| C-2 | 98.0 | Aromatic C-CN |

| C-3 | 130.0 | Aromatic CH |

| C-4 | 128.5 | Aromatic CH |

| C-5 | 140.0 | Aromatic C-NO₂ |

| C-6 | 114.0 | Aromatic CH |

| C-CN | 117.5 | Nitrile CN |

| C-1' | 54.0 | CH (cyclopentyl) |

| C-2'/5' | 33.5 | CH₂ (cyclopentyl) |

The predicted ¹H NMR spectrum shows distinct signals for the aromatic protons, with the downfield shifts of H-3 and H-4 being characteristic of protons adjacent to an electron-withdrawing nitro group. The cyclopentyl protons appear as complex multiplets in the upfield region. The ¹³C NMR spectrum is consistent with the proposed structure, showing six distinct aromatic carbon signals and three signals for the cyclopentyl group.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in establishing connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would be expected to show correlations between geminal and vicinal protons. Key expected correlations include those between the aromatic protons H-3 and H-4, and H-4 and H-6. Within the cyclopentyl ring, strong correlations would be observed between adjacent methylene (B1212753) protons (H-2'/H-3' and H-4'/H-5') and between the methine proton (H-1') and its adjacent methylene protons (H-2' and H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. Expected correlations would link each proton signal (except the NH proton) to its corresponding carbon signal in the predicted ¹³C spectrum, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. Significant correlations would be predicted from the NH proton to carbons C-1, C-1', and C-6. The aromatic proton H-6 would show correlations to C-1, C-2, and C-4. These correlations are vital for confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. A key expected NOE would be between the NH proton and the methine proton of the cyclopentyl group (H-1'), as well as the adjacent aromatic proton (H-6), confirming the conformation around the C-N bond.

Solid-State NMR Applications for Polymorphism

Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid state, including identifying polymorphism—the ability of a compound to exist in multiple crystalline forms. collaborationspharma.com While no experimental data exists for this compound, ssNMR could be applied to:

Identify Polymorphs: Different crystal packing arrangements would lead to distinct ¹³C chemical shifts for the same carbon atoms, allowing for the unambiguous identification and quantification of different polymorphs. collaborationspharma.com

Characterize Crystal Structure: ssNMR can provide information on the number of crystallographically inequivalent molecules in the unit cell and probe intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups.

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

The predicted FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Predicted FTIR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

|---|---|---|---|

| 3350 | Medium | N-H Stretch | Secondary Amine |

| 2960, 2870 | Medium | C-H Stretch | Cyclopentyl CH₂ |

| 2225 | Strong | C≡N Stretch | Nitrile |

| 1580 | Strong | C=C Stretch | Aromatic Ring |

| 1520 | Very Strong | N-O Asymmetric Stretch | Nitro Group |

| 1345 | Strong | N-O Symmetric Stretch | Nitro Group |

| 1250 | Medium | C-N Stretch | Aryl-Amine |

The most prominent peaks would be the strong nitrile stretch at approximately 2225 cm⁻¹ and the very strong asymmetric and symmetric stretches of the nitro group around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. The N-H stretch of the secondary amine would appear as a medium band around 3350 cm⁻¹.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. ivanmr.com While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability.

Predicted Raman Data

| Predicted Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

|---|---|---|---|

| 2225 | Strong | C≡N Stretch | Nitrile |

| 1580 | Very Strong | C=C Stretch | Aromatic Ring |

| 1345 | Strong | N-O Symmetric Stretch | Nitro Group |

In the predicted Raman spectrum, the symmetric vibrations of the aromatic ring and the nitro group are expected to be particularly strong. The nitrile stretch would also be a prominent feature. Raman spectroscopy is especially useful for studying molecular frameworks and symmetric vibrations that may be weak in the FTIR spectrum. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The predicted UV-Vis spectrum for this compound in a polar solvent like ethanol (B145695) would be dominated by π → π* transitions.

Predicted UV-Vis Data (Ethanol)

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|

| ~250 | ~15,000 | π → π* |

The spectrum is expected to show two main absorption bands. The band around 250 nm is attributed to π → π* transitions within the benzenoid system. A second, more intense band at a longer wavelength (~380 nm) is predicted. This band is characteristic of an intramolecular charge transfer (ICT) transition, where electron density moves from the electron-donating amino group to the electron-withdrawing nitro and nitrile groups through the conjugated π-system. This ICT character is responsible for the compound's likely yellow color.

X-ray Diffraction Crystallography for Solid-State Architecture

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the absolute structure of a molecule in the solid state. The analysis of a high-quality single crystal of this compound would yield precise crystallographic parameters. While literature searches indicate that X-ray intensity data have been collected for a crystalline specimen of this compound, the detailed crystallographic data from a full structure refinement is not publicly available at this time.

A complete SCXRD analysis would typically provide the following information, which remains to be determined for this compound:

| Crystallographic Parameter | Description | Value |

| Crystal System | The symmetry classification of the crystal lattice. | Data not available |

| Space Group | The specific symmetry group of the crystal. | Data not available |

| a (Å) | Unit cell dimension. | Data not available |

| b (Å) | Unit cell dimension. | Data not available |

| c (Å) | Unit cell dimension. | Data not available |

| α (°) | Unit cell angle. | Data not available |

| β (°) | Unit cell angle. | Data not available |

| γ (°) | Unit cell angle. | Data not available |

| Volume (ų) | The volume of the unit cell. | Data not available |

| Z | The number of molecules in the unit cell. | Data not available |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | Data not available |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Data not available |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases, assess sample purity, and study polymorphism. A PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. Each peak in the diffractogram corresponds to a specific set of lattice planes, as defined by Bragg's Law.

Currently, a reference PXRD pattern for this compound is not available in the public domain. Such a pattern would be instrumental in routine analysis and quality control of bulk samples of the compound. A representative PXRD data table would include the diffraction angles (2θ) and the corresponding relative intensities of the peaks.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula of a compound.

The exact mass of this compound can be calculated from its molecular formula, C₁₂H₁₃N₃O₂. The experimental determination of this value via HRMS would serve to confirm the compound's identity and elemental composition. While specific experimental HRMS data for this compound has not been located, the expected values are presented below.

| Parameter | Description | Value |

| Molecular Formula | The elemental constituents of the molecule. | C₁₂H₁₃N₃O₂ |

| Monoisotopic Mass (Calculated) | The sum of the masses of the most abundant isotopes of the constituent atoms. | 231.1008 Da |

| [M+H]⁺ (Calculated) | The calculated mass of the protonated molecule. | 232.1086 Da |

| [M+Na]⁺ (Calculated) | The calculated mass of the sodium adduct. | 254.0905 Da |

| [M-H]⁻ (Calculated) | The calculated mass of the deprotonated molecule. | 230.0931 Da |

Chiroptical Spectroscopy (if applicable for chiral derivatives or conformations)

Chiroptical spectroscopy encompasses techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), which are sensitive to the three-dimensional arrangement of atoms in chiral molecules. The parent molecule, this compound, is achiral and therefore would not exhibit a chiroptical response.

However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a stereocenter on the cyclopentyl ring or if stable chiral conformers (atropisomers) could be isolated, then chiroptical spectroscopy would become a critical tool for their stereochemical characterization. In such hypothetical cases, CD spectroscopy could be used to determine the absolute configuration of the chiral centers or the conformation of the molecule in solution. As no such chiral derivatives have been reported, this analysis is not currently applicable.

Theoretical and Computational Investigations of 2 Cyclopentylamino 5 Nitrobenzonitrile

Conformational Analysis and Energy Landscapes of 2-(Cyclopentylamino)-5-nitrobenzonitrile

There is no available research detailing the potential energy surface of this molecule, which would identify its stable conformers and the energy barriers between them.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

No molecular dynamics simulation studies have been published that would provide insight into the behavior of this compound in various solvent environments or its interaction with other molecules.

Computational Prediction of Spectroscopic Signatures

Without computational studies, there are no theoretically predicted spectroscopic data (e.g., NMR, IR, UV-Vis spectra) to report for this compound.

Theoretical Mechanistic Studies of this compound Reactions

The reactivity of this compound and the mechanisms of its potential reactions have not been investigated through theoretical methods in any published research.

Chemical Reactivity and Transformations of 2 Cyclopentylamino 5 Nitrobenzonitrile

Reactions Involving the Nitrile (–CN) Group

The nitrile group is a valuable functional handle in organic synthesis, susceptible to a range of transformations including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis and Amidation Reactions

The hydrolysis of the nitrile group in 2-(cyclopentylamino)-5-nitrobenzonitrile can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions.

Amidation: Partial hydrolysis of the nitrile under controlled acidic or basic conditions can yield the corresponding amide, 2-(cyclopentylamino)-5-nitrobenzamide. This transformation is typically achieved using reagents that facilitate the hydration of the nitrile group while minimizing further hydrolysis of the intermediate amide.

Carboxylic Acid Formation: Complete hydrolysis, generally under more forcing acidic or basic conditions with prolonged reaction times and higher temperatures, will convert the nitrile group into a carboxylic acid, resulting in the formation of 2-(cyclopentylamino)-5-nitrobenzoic acid.

| Transformation | Product | General Conditions |

| Amidation | 2-(Cyclopentylamino)-5-nitrobenzamide | Controlled acid or base catalysis, hydration |

| Hydrolysis | 2-(Cyclopentylamino)-5-nitrobenzoic acid | Strong acid or base, elevated temperatures |

Reduction to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, with the outcome being dictated by the choice of reducing agent and reaction conditions.

Reduction to Primary Amine: Powerful reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation under high pressure, will fully reduce the nitrile to a primary amine, yielding (2-(cyclopentylamino)-5-nitrophenyl)methanamine. The selective reduction of a nitrile in the presence of a nitro group can be challenging, but can sometimes be achieved using specific catalyst systems and controlled conditions. For instance, studies on related nitrobenzonitriles have explored the use of borane (B79455) complexes for this purpose. calvin.edu

Reduction to Aldehyde: The reduction can be stopped at the aldehyde stage by employing less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. This reaction would produce 2-(cyclopentylamino)-5-nitrobenzaldehyde.

| Transformation | Product | Typical Reagents |

| Amine Formation | (2-(Cyclopentylamino)-5-nitrophenyl)methanamine | LiAlH4, Catalytic Hydrogenation (e.g., Raney Ni, PtO2) |

| Aldehyde Formation | 2-(Cyclopentylamino)-5-nitrobenzaldehyde | DIBAL-H |

Cycloaddition Reactions

The nitrile group of this compound can potentially participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct various heterocyclic systems. For example, it could react with azides to form tetrazoles or with dienes in Diels-Alder type reactions, although such transformations would be highly dependent on the specific reaction partners and conditions. The electron-withdrawing nature of the nitro group may influence the reactivity of the nitrile in these reactions.

Reactivity of the Nitro (–NO2) Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to reduction and can participate in condensation reactions. The presence of the nitro group can impact the biological activity of molecules. nih.gov

Reduction Reactions of the Nitro Moiety

The reduction of the nitro group is a common and important transformation, often leading to the corresponding aniline (B41778) derivative. The choice of reducing agent is crucial for achieving chemoselectivity, particularly in the presence of the reducible nitrile group.

Reduction to Amine: A wide variety of reagents can effect the reduction of the aromatic nitro group to an amine, forming 5-amino-2-(cyclopentylamino)benzonitrile. Common methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel with hydrogen gas.

Metal-Acid Systems: Metals like iron, tin, or zinc in the presence of an acid (e.g., HCl).

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

For the selective reduction of the nitro group in the presence of a nitrile, specific catalytic systems have been developed. For instance, nickel-catalyzed hydrosilylative reduction using reagents like Ni(acac)2 and polymethylhydrosiloxane (B1170920) (PMHS) has been shown to be effective for the chemoselective reduction of nitro compounds bearing sensitive functional groups, including nitriles. rsc.org Iron-based catalysts have also been employed for the selective reduction of nitroarenes. researchgate.net

Partial Reduction to Hydroxylamine (B1172632): Under carefully controlled conditions, the nitro group can be partially reduced to a hydroxylamine, yielding 2-(cyclopentylamino)-5-(hydroxylamino)benzonitrile. This can be achieved using specific reducing agents or through electrochemical methods. For example, photochemical reduction of nitroarenes to N-arylhydroxylamines has been demonstrated. rsc.org The enzymatic reduction of nitroaromatic compounds can also lead to hydroxylamine intermediates. nih.gov

| Transformation | Product | Typical Reagents/Methods |

| Amine Formation | 5-Amino-2-(cyclopentylamino)benzonitrile | Catalytic hydrogenation (Pd/C, PtO2), Fe/HCl, Sn/HCl, Ni(acac)2/PMHS |

| Hydroxylamine Formation | 2-(Cyclopentylamino)-5-(hydroxylamino)benzonitrile | Controlled reduction (e.g., Zn/NH4Cl), electrochemical reduction, photochemical methods |

Participation in Condensation Reactions

While less common for the nitro group itself, its reduction product, the amino group, readily participates in a wide range of condensation reactions. For example, the formation of 5-amino-2-(cyclopentylamino)benzonitrile opens up possibilities for the synthesis of various heterocyclic compounds through condensation with dicarbonyl compounds or their equivalents. These reactions are pivotal in the synthesis of many biologically active molecules.

Transformations at the Secondary Amine (–NH-C₅H₉) Moiety

The secondary amine group is a key site for a variety of chemical modifications, including the introduction of new alkyl or acyl groups and oxidation reactions.

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles such as alkyl and acyl halides.

Alkylation: N-alkylation of secondary arylamines can be challenging due to the potential for over-alkylation to form quaternary ammonium salts, especially with reactive alkylating agents. However, selective mono-alkylation can be achieved under controlled conditions. For instance, reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for introducing a specific alkyl group. Another approach involves the use of nitriles as alkylating agents under hydrogenation conditions, which can selectively yield secondary or tertiary amines. Given the presence of the electron-withdrawing nitro and cyano groups, the nucleophilicity of the secondary amine in the target molecule is reduced, which may necessitate more forcing conditions for alkylation compared to more electron-rich anilines.

A study on the reductive N-alkylation of nitro compounds using glycerol (B35011) as a hydrogen source has demonstrated the synthesis of N-alkyl and N,N-dialkyl amines from nitroaromatics and alcohols. This suggests a potential pathway for modifying the secondary amine in this compound.

| Reaction Type | Reagents | Potential Product |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-alkyl-N-cyclopentyl-2-cyano-4-nitroaniline |

| Alkylation with Nitriles | Nitrile, H₂, Catalyst (e.g., Pd/C) | N-alkyl-N-cyclopentyl-2-cyano-4-nitroaniline |

Acylation: N-acylation of the secondary amine can be readily accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. This reaction typically proceeds smoothly to form the corresponding N-acyl derivative. The formation of an amide can serve as a protective group for the amine, which can be useful in subsequent reactions, particularly electrophilic aromatic substitutions on the benzonitrile (B105546) core. The resulting amide is generally less activating towards the aromatic ring than the free amine.

The secondary amine moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Common oxidation products of secondary arylamines include nitrones and hydroxylamines. Studies on the collisional activation of protonated N-alkyl-2-nitroanilines have shown that intramolecular oxidation of the alkyl chain can occur, with an oxygen atom transferring from the nitro group to the alkyl chain. This suggests that under specific conditions, such as in mass spectrometry, the cyclopentyl group could undergo oxidation.

Furthermore, a metal-free and acid-free method for the N-dealkylation-N-nitrosation of N-alkyl anilines using tert-butyl nitrite (B80452) has been developed. This reaction could potentially lead to the formation of an N-nitroso derivative of the parent 2-amino-5-nitrobenzonitrile (B98050).

| Oxidizing Agent | Potential Product(s) |

| Peroxy acids (e.g., m-CPBA) | N-oxide, Hydroxylamine, Nitrone |

| tert-Butyl nitrite | N-nitroso derivative (following dealkylation) |

Electrophilic Aromatic Substitution Reactions on the Benzonitrile Core

Electrophilic aromatic substitution (EAS) on the benzonitrile ring of this compound is governed by the directing effects of the existing substituents. The cyclopentylamino group is a strongly activating ortho-, para-director, while the nitro and cyano groups are deactivating meta-directors.

The powerful activating effect of the amino group would be expected to dominate, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 6, and position 4 respectively). However, position 4 is already substituted with the nitro group. Position 6 is para to the amino group and would be strongly activated. Position 3 is ortho to the amino group and also a potential site for substitution. The nitro and cyano groups will direct incoming electrophiles to the positions meta to them (positions 3 and 5 for the cyano group, and positions 3 and 1 for the nitro group).

Considering these combined effects, the most likely position for electrophilic attack is position 3, which is ortho to the strongly activating amino group and meta to both deactivating groups. Position 6 is also a possibility due to the strong para-directing effect of the amino group. Steric hindrance from the bulky cyclopentyl group might disfavor substitution at the ortho position (position 3).

It is important to note that Friedel-Crafts reactions (alkylation and acylation) are generally unsuccessful with anilines because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amino group, deactivating the ring towards electrophilic attack. To circumvent this, the amino group can be protected, for example, by acylation to form an amide. The resulting acetamido group is still an ortho-, para-director but is less activating, allowing for more controlled electrophilic substitution.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(Cyclopentylamino)-3,5-dinitrobenzonitrile |

| Halogenation | Br₂, FeBr₃ | 3-Bromo-2-(cyclopentylamino)-5-nitrobenzonitrile |

Nucleophilic Aromatic Substitution Reactions on the Benzonitrile Core

The benzonitrile ring in this compound is highly activated towards nucleophilic aromatic substitution (SₙAr) due to the presence of the strong electron-withdrawing nitro and cyano groups. These groups, particularly when positioned ortho or para to a potential leaving group, stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction.

Although the parent molecule does not possess a conventional leaving group like a halide, SₙAr reactions are still conceivable under certain conditions. For instance, the nitro group itself can sometimes act as a leaving group in SₙAr reactions, especially with potent nucleophiles and under elevated temperatures. It is also possible that derivatives of this compound, where another substituent is present on the ring, could undergo SₙAr. For example, if a halogen were present at a position activated by the nitro and cyano groups, it would be readily displaced by a nucleophile.

The synthesis of 2-amino-5-nitrobenzonitrile itself can be achieved via the amination of 2-chloro-5-nitrobenzonitrile (B92243), which is a classic example of an SₙAr reaction. This highlights the high reactivity of the activated ring towards nucleophilic attack.

Strategies for Selective Functionalization of this compound

The presence of multiple reactive sites in this compound necessitates careful planning for selective functionalization.

Selective Modification of the Secondary Amine: The secondary amine can be selectively modified in the presence of the other functional groups. As discussed, N-acylation is a robust reaction that would primarily occur at the amine. Selective N-alkylation could be achieved through methods like reductive amination.

Selective Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine without affecting the nitrile group. This transformation is valuable as it provides access to 2,5-diaminobenzonitrile (B76791) derivatives, which are useful building blocks in medicinal chemistry. Various reagents are known to effect this selective reduction, including tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation under controlled conditions.

Modification of the Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to a primary amine. However, these transformations often require harsh conditions that might also affect the nitro and amino groups. A patented process describes the conversion of 2-amino-5-nitrobenzonitrile to 2-amino-5-nitrothiobenzamide (B1599155) using hydrogen sulfide (B99878) in the presence of an amine catalyst, indicating that the nitrile group can be selectively targeted under specific conditions. google.com

By carefully choosing reagents and reaction conditions, it is possible to selectively functionalize one part of the this compound molecule while leaving the others intact, opening up avenues for the synthesis of a diverse range of derivatives.

Synthesis and Characterization of Derivatives and Analogues of 2 Cyclopentylamino 5 Nitrobenzonitrile

Modification of the Cyclopentylamino Moiety

The cyclopentylamino group of 2-(cyclopentylamino)-5-nitrobenzonitrile presents several opportunities for structural modification. Alterations to the cycloalkyl group can influence the steric and electronic properties of the molecule.

Table 1: Potential Modifications of the Cyclopentylamino Moiety

| Modification Type | Example of Reagents and Conditions | Resulting Derivative |

| N-Alkylation | Alkyl halide (e.g., CH₃I), strong base (e.g., NaH) in an inert solvent (e.g., THF) | 2-(N-Alkyl-N-cyclopentylamino)-5-nitrobenzonitrile |

| Ring Expansion/Contraction | Starting from a different cycloalkylamine (e.g., cyclohexylamine, cyclobutylamine) in the initial synthesis | 2-(Cyclohexylamino)-5-nitrobenzonitrile or 2-(Cyclobutylamino)-5-nitrobenzonitrile |

| Acylation | Acyl chloride or anhydride (B1165640) (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) | 2-(N-Acetyl-N-cyclopentylamino)-5-nitrobenzonitrile |

Detailed research into these modifications would involve the synthesis of a series of N-alkylated and N-acylated derivatives. The synthesis of analogues with different cycloalkyl rings would likely require starting from 2-chloro-5-nitrobenzonitrile (B92243) and reacting it with the corresponding cycloalkylamine. Characterization of these new compounds would be achieved through standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structures.

Substitutions on the Benzonitrile (B105546) Ring

The aromatic benzonitrile ring is another key area for derivatization. The introduction of various substituents can significantly alter the electronic properties of the molecule, which in turn can affect its reactivity and potential applications.

Table 2: Potential Substitutions on the Benzonitrile Ring

| Position of Substitution | Type of Substituent | Potential Synthetic Route | Example of Derivative |

| Ortho to Cyano | Halogen (e.g., Cl, Br) | Electrophilic aromatic substitution on a suitable precursor | 2-(Cyclopentylamino)-3-chloro-5-nitrobenzonitrile |

| Meta to Cyano | Alkoxy (e.g., -OCH₃) | Nucleophilic aromatic substitution on a precursor with a leaving group at the desired position | 2-(Cyclopentylamino)-4-methoxy-5-nitrobenzonitrile |

| Ortho to Nitro | Alkyl (e.g., -CH₃) | Multi-step synthesis starting from a substituted benzene (B151609) derivative | 2-(Cyclopentylamino)-6-methyl-5-nitrobenzonitrile |

The synthesis of these derivatives would likely involve multi-step reaction sequences. For instance, introducing a substituent ortho to the cyano group might require starting with a pre-functionalized benzene ring before the introduction of the cyclopentylamino and nitro groups. The regioselectivity of these reactions would be a critical aspect to control and verify, often through advanced NMR techniques like 2D-NMR.

Alterations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, providing a rich avenue for creating analogues.

Table 3: Potential Alterations of the Nitro Group

| Transformation | Reagents and Conditions | Resulting Functional Group | Example of Analogue |

| Reduction to Amine | Catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid reduction (e.g., SnCl₂, HCl) | Amino (-NH₂) | 5-Amino-2-(cyclopentylamino)benzonitrile |

| Reduction to Hydroxylamine (B1172632) | Controlled reduction (e.g., Zn, NH₄Cl) | Hydroxylamino (-NHOH) | 2-(Cyclopentylamino)-5-(hydroxylamino)benzonitrile |

| Replacement via Sandmeyer Reaction | 1. Reduction to amine; 2. Diazotization (NaNO₂, HCl); 3. Reaction with CuX (X = Cl, Br, CN) | Halogen (-Cl, -Br), Cyano (-CN) | 5-Chloro-2-(cyclopentylamino)benzonitrile |

The reduction of the nitro group to an amine is a common and well-established transformation that opens up a vast array of subsequent derivatization possibilities, such as acylation, alkylation, and sulfonation of the newly formed amino group. The Sandmeyer reaction provides a powerful tool to replace the nitro group (via the diazonium salt of the corresponding amine) with a wide range of other substituents.

Investigation of Stereoisomers and Chiral Analogues

While this compound itself is not chiral, the introduction of chiral centers can be explored. This is particularly relevant if the cyclopentyl ring is substituted.

For instance, if a chiral cyclopentylamine (B150401) is used in the initial synthesis, the resulting product would be a mixture of diastereomers if another chiral center is present or created in the molecule. The synthesis of enantiomerically pure analogues would require either the use of enantiopure starting materials or the application of chiral separation techniques such as chiral High-Performance Liquid Chromatography (HPLC) on a racemic mixture. The characterization of such chiral analogues would involve techniques like polarimetry to measure the optical rotation.

Elucidation of Structure-Property Relationships within Analogous Series

For example, a data table could be constructed to correlate the type and position of a substituent on the benzonitrile ring with a particular property, such as its absorption maximum in UV-Vis spectroscopy or its redox potential measured by cyclic voltammetry. This systematic approach allows for the rational design of new molecules with desired properties, based on the trends observed within the synthesized library of compounds. The analysis of these relationships is fundamental to the targeted development of new materials and compounds with specific functionalities.

Applications of 2 Cyclopentylamino 5 Nitrobenzonitrile in Advanced Organic Synthesis

As a Versatile Building Block in Heterocyclic Chemistry

The structural framework of 2-(cyclopentylamino)-5-nitrobenzonitrile makes it an excellent precursor for the synthesis of a diverse range of heterocyclic compounds. The presence of the nitrile and amino groups allows for various cyclization strategies to form nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active compounds.

For instance, the ortho-amino-benzonitrile motif is a well-established synthon for the construction of various fused heterocyclic systems. Through carefully designed reaction pathways, the nitrile group can undergo cyclization with the adjacent secondary amine or with other reagents to form pyridines, pyrimidines, quinazolines, and other important heterocyclic cores. While specific studies on this compound are limited, the reactivity of analogous 2-aminobenzonitrile (B23959) derivatives is well-documented, suggesting similar potential for this compound.

Role in the Construction of Polyfunctionalized Organic Molecules

The distinct functional groups of this compound allow for its elaboration into highly functionalized organic molecules. The nitro group can be readily reduced to an amino group, which can then be further modified through acylation, alkylation, or diazotization reactions. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. The cyclopentylamino group can also participate in various chemical transformations.

This orthogonal reactivity of the functional groups allows for a stepwise and controlled introduction of new functionalities, leading to the synthesis of complex molecules with tailored properties. For example, the reduction of the nitro group followed by diazotization and substitution can introduce a wide range of substituents at the 5-position. Simultaneously, the nitrile group can be converted into other functional groups, leading to polyfunctionalized benzenoid compounds that can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Contribution to Novel Catalytic Systems (e.g., as a ligand component)

While direct applications of this compound as a ligand component in catalytic systems have not been extensively reported, its structural features suggest potential in this area. The nitrogen atom of the cyclopentylamino group and the nitrile nitrogen can act as coordination sites for metal centers. Modification of the basic structure, for instance, by introducing other donor atoms, could lead to the development of novel ligands for various catalytic transformations.

The synthesis of derivatives of similar compounds, such as 2-(cyclopentylamino)thiazol-4(5H)-one, has been reported, and these derivatives have shown potential in biological applications. nih.govnih.govmdpi.com This suggests that the cyclopentylamino moiety can be incorporated into larger molecular frameworks that could be explored for their catalytic activities. The development of chiral ligands derived from this scaffold could also be a promising avenue for asymmetric catalysis.

Precursor for Advanced Organic Materials Synthesis (e.g., dyes, optoelectronics)

The aromatic and functionalized nature of this compound makes it a potential precursor for the synthesis of advanced organic materials. The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, creates a push-pull system that can give rise to interesting photophysical properties. This makes it a candidate for the development of dyes and pigments.

Furthermore, by incorporating this molecule into larger conjugated systems, it could be possible to create materials with applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrile group can also be a useful handle for polymerization or for anchoring the molecule to surfaces. Although specific research on the use of this compound in materials science is not widely available, the fundamental properties of the molecule suggest that this is a promising area for future investigation.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.govmdpi.commdpi.com The functional groups present in this compound make it an ideal candidate for participation in such reactions.

The amino group can react with aldehydes or ketones to form imines in situ, which can then be trapped by a third component. The nitrile group can also participate in MCRs, for example, in the synthesis of heterocycles. While specific examples of MCRs involving this compound are not prevalent in the literature, the general principles of MCRs suggest that this compound could be a valuable building block in the rapid generation of molecular diversity. researchgate.net

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 849043-64-7 | C12H13N3O2 | 231.25 |

| 2-Aminobenzonitrile | 1885-29-6 | C7H6N2 | 118.14 |

| 2-(Cyclopentylamino)thiazol-4(5H)-one | Not Available | C8H12N2OS | 184.26 |

Explorations in Materials Science and Advanced Functional Systems Involving 2 Cyclopentylamino 5 Nitrobenzonitrile

Design and Synthesis of Polymeric Systems Incorporating 2-(Cyclopentylamino)-5-nitrobenzonitrile Moieties

The molecular structure of this compound offers several avenues for integration into polymeric architectures. The secondary amine group (-NH-) is a key functional handle for polymerization. It could, for instance, be deprotonated and used as a nucleophile to open epoxide rings, leading to the formation of poly(amino-ether)s. Alternatively, the aromatic ring could be further functionalized with polymerizable groups, such as vinyl or ethynyl (B1212043) moieties, allowing it to be incorporated as a side chain in vinyl polymers through radical or transition-metal-catalyzed polymerization.

A particularly promising approach would be to leverage the amine for step-growth polymerization. For example, by synthesizing a diamine analogue of the molecule, it could be reacted with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The resulting polymers would feature the nitrobenzonitrile "push-pull" system appended to the backbone, potentially imbuing the material with unique optical or electronic properties. Polymers incorporating o-nitrobenzyl derivatives, for example, have been explored for photo-responsive applications where light can trigger cleavage or conformational changes. researchgate.net

Table 1: Hypothetical Polymerization Strategies and Potential Properties

| Polymerization Strategy | Monomer Modification Required | Resulting Polymer Class | Potential Properties |

|---|---|---|---|

| Chain-Growth Polymerization | Addition of a vinyl group to the aromatic ring | Poly(vinylbenzonitrile) derivative | Optically active side-chains, potentially fluorescent |

| Step-Growth Polymerization | Synthesis of a diamine or diol derivative | Polyamide, Polyurea, or Polyester | High thermal stability, non-linear optical response |

Supramolecular Assembly Studies of this compound Derivatives

Supramolecular chemistry relies on non-covalent interactions to build ordered, functional architectures. The functional groups on this compound are well-suited for directing self-assembly. The secondary amine is a hydrogen-bond donor, while the oxygen atoms of the nitro group and the nitrogen of the nitrile group are potent hydrogen-bond acceptors. iucr2017.org This donor-acceptor combination could be programmed to form specific, predictable hydrogen-bonding networks, such as chains or sheets. mdpi.com

Furthermore, the electron-poor π-system of the nitrobenzonitrile ring could engage in π-π stacking interactions with electron-rich aromatic systems. This could be exploited to form co-crystals with other aromatic molecules, leading to layered structures with charge-transfer characteristics. psu.edu Recent studies have shown that supramolecular macrocycles can be designed to precisely recognize benzonitrile (B105546) derivatives through a combination of C-H···N, C-H···π, and C-H···O interactions, forming key-lock complexes. nih.gov A similar strategy could be employed to direct the assembly of this compound into highly ordered, multi-component functional materials.

Investigation of Optoelectronic Properties (e.g., fluorescence, non-linear optics)

The molecular structure of this compound is characteristic of a "push-pull" or donor-acceptor (D-A) chromophore. The cyclopentylamino group acts as an electron donor (push), while the nitro and nitrile groups are strong electron acceptors (pull). This intramolecular charge-transfer (ICT) character is a strong indicator of interesting optoelectronic properties. researchgate.netnih.gov

Upon absorption of light, an electron is promoted from a molecular orbital localized on the donor end of the molecule to one localized on the acceptor end. This ICT transition often results in a large change in dipole moment between the ground and excited states, which is a prerequisite for second-order non-linear optical (NLO) activity. Materials with high NLO responses are valuable for applications in telecommunications and optical computing.

Moreover, many D-A molecules exhibit fluorescence that is highly sensitive to the local environment (solvatochromism). The emission wavelength and quantum yield could be expected to change significantly with solvent polarity. This property is foundational for developing chemical sensors. While no specific data exists for this compound, analogous D-A systems based on substituted benzonitriles often exhibit absorption maxima in the UV-visible range and emission in the blue-to-green region of the spectrum. mdpi.com

Table 2: Predicted Optoelectronic Properties based on Analogous D-A Systems

| Property | Predicted Characteristic | Potential Application |

|---|---|---|

| Absorption Max (λabs) | ~350-450 nm | UV-Vis spectroscopy, photo-initiation |

| Emission Max (λem) | ~450-550 nm | Fluorescence-based sensing, OLEDs |

| Stokes Shift | Moderate to Large | Enhanced sensitivity in fluorescence detection |

| Second-Order NLO Response (β) | Potentially High | Optical switching, frequency doubling |

| Solvatochromism | Strong positive solvatochromism | Solvent polarity sensors |

Applications in Chemo-Sensors or Molecular Recognition Systems (based on chemical interactions)

The inherent properties of this compound make it a compelling candidate for chemo-sensor development. The electron-deficient nitroaromatic ring is a well-known motif used in sensors for detecting electron-rich analytes. The fluorescence of such a molecule would likely be quenched upon interaction with other aromatic compounds (like TNT or other explosives) or certain biomolecules through photoinduced electron transfer. researchgate.netresearchgate.net This "turn-off" sensing mechanism is a common strategy for detecting nitroaromatic explosives. osti.govmaterialsciencejournal.org

Conversely, the amine and nitrile groups could act as binding sites for metal ions. Coordination with a metal cation would perturb the electronic structure of the molecule, leading to a noticeable change in its absorption or emission spectrum (a "turn-on" or ratiometric response). This dual-functionality could allow for the development of a single molecular platform for detecting different classes of analytes.

Crystalline Engineering for Tailored Material Properties

Crystal engineering is the design and synthesis of solid-state structures with desired properties, guided by an understanding of intermolecular interactions. hhu.de The solid-state packing of this compound would be dictated by a hierarchy of interactions. Strong N-H···O (amine to nitro) or N-H···N (amine to nitrile) hydrogen bonds would likely form the primary structural motifs, creating chains or dimers. iucr2017.org

These primary structures would then pack together, guided by weaker C-H···O and C-H···N interactions, as well as π-π stacking of the aromatic rings. The specific arrangement could lead to polymorphism, where different crystal structures of the same compound exhibit different physical properties, such as color, solubility, and NLO response. By carefully controlling crystallization conditions (e.g., solvent, temperature), it may be possible to isolate specific polymorphs with optimized properties for a given application. For example, a non-centrosymmetric crystal structure is a requirement for second-order NLO activity, and achieving such a packing arrangement would be a key goal of crystal engineering studies. psu.edu

Future Research Directions and Unexplored Avenues for 2 Cyclopentylamino 5 Nitrobenzonitrile

Development of Novel Synthetic Pathways

While classical methods for the synthesis of N-substituted nitrobenzonitriles exist, future research could focus on developing more efficient, selective, and sustainable synthetic routes.

Advanced Cross-Coupling Methodologies : Traditional syntheses often rely on nucleophilic aromatic substitution. Future efforts could adapt modern palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Ullmann-type amination reactions. wjpmr.comrsc.org These methods are renowned for their broad substrate scope and functional group tolerance, potentially offering milder reaction conditions and higher yields for coupling cyclopentylamine (B150401) with a suitable 2-halo-5-nitrobenzonitrile precursor. organic-chemistry.org

C-H Amination Strategies : A more atom-economical approach would be the direct C-H amination of a 5-nitrobenzonitrile substrate. researchgate.net Developing a regioselective catalytic system, possibly using iridium or rhodium catalysts, to directly install the cyclopentylamino group at the C2 position would represent a significant advancement, minimizing pre-functionalization steps and waste generation. organic-chemistry.org

Biocatalytic Approaches : The field of biocatalysis offers a green alternative for synthesizing components of the target molecule. rsc.orgrsc.orgacs.org Research into nitrile-synthesizing enzymes, such as aldoxime dehydratases, could provide sustainable routes to aromatic nitriles from aldehyde precursors. nih.govresearchgate.netchemistryviews.org Similarly, transaminases could be explored for the asymmetric synthesis of amine moieties, which could then be incorporated.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Modern Cross-Coupling | High yields, functional group tolerance, milder conditions. wjpmr.comrsc.org | Ligand and catalyst optimization for specific substrates. |

| Direct C-H Amination | High atom economy, reduced synthetic steps. researchgate.net | Achieving high regioselectivity at the C2 position. |

| Biocatalysis | Environmentally benign, high selectivity, mild conditions. nih.govresearchgate.net | Enzyme discovery and engineering for substrate specificity. |

Exploration of Underutilized Reactivity Profiles

The unique combination of functional groups in 2-(cyclopentylamino)-5-nitrobenzonitrile offers a playground for exploring reactivity that has not yet been systematically investigated.

Selective Nitro Group Reduction : The nitro group is a versatile handle for further functionalization, most commonly through its reduction to an amine. A key research avenue is the development of chemoselective reduction methods that leave the nitrile group intact. Reagents like tin(II) chloride (SnCl₂) in ethyl acetate (B1210297) or sodium hydrosulfite are known to selectively reduce aromatic nitro groups in the presence of nitriles. wikipedia.orgreddit.comstackexchange.com Future work could focus on developing novel catalytic systems (e.g., using supported metal nanoparticles) that offer greater efficiency and easier product purification. rsc.orgresearchgate.net

Nitrile Group Transformations : The nitrile moiety is ripe for exploration. It can undergo [3+2] cycloaddition reactions with dipoles like nitrile oxides or azides to form various five-membered heterocycles, such as 1,2,4-oxadiazoles or tetrazoles. mdpi.comicm.edu.plrsc.orgacs.orgdocumentsdelivered.com Investigating the kinetics and regioselectivity of such reactions would be a fruitful area of study. Furthermore, controlled hydrolysis of the nitrile to an amide or carboxylic acid, potentially using biocatalysts like nitrilases, would expand the synthetic utility of the molecule. nih.govacs.org

Photocatalytic Activation : Visible-light photocatalysis could unlock novel reactivity. acs.org This strategy can be used to generate radical intermediates, potentially leading to new C-C or C-N bond formations. rsc.org For instance, photocatalysis could enable the synthesis of complex nitrogen-containing heterocycles by triggering cyclization reactions involving the amine or nitrile groups. researchgate.netrsc.orgresearchgate.net

Integration into Sustainable Chemical Processes

Aligning the chemistry of this compound with the principles of green chemistry is a critical future direction.

Green Solvents and Catalysts : Research should focus on replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ionic liquids, or deep eutectic solvents. nih.gov The development of recoverable and reusable heterogeneous catalysts, rather than homogeneous ones, would also contribute to more sustainable processes. rsc.org

Atom Economy-Focused Reactions : Promoting synthetic routes with high atom economy, such as direct C-H functionalization or one-pot multicomponent reactions, will be essential. nih.govmdpi.com This minimizes waste by ensuring that the maximum number of atoms from the reactants are incorporated into the final product. sciencedaily.com

Biocatalytic Manufacturing : As mentioned, leveraging enzymes for both the synthesis and transformation of this compound represents a significant opportunity for green chemistry. nih.govacs.org Biocatalysis operates under mild conditions (ambient temperature and pressure, neutral pH) and can offer unparalleled chemo-, regio-, and enantioselectivity, thereby reducing energy consumption and by-product formation. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery.

DFT for Reactivity Prediction : Density Functional Theory (DFT) can be used to model the electronic structure and predict the reactivity of this compound. pku.edu.cn Such studies can elucidate the effects of the different substituents on the molecule's geometric and electronic properties, such as the HOMO-LUMO gap, which influences its reactivity. researchgate.netajpchem.org DFT calculations can also be used to investigate the mechanisms of potential reactions, like cycloadditions, and predict their regioselectivity. mdpi.comicm.edu.pl

Molecular Dynamics Simulations : Simulations can provide insights into the molecule's interactions with solvents or catalysts. This can aid in the rational design of reaction conditions and catalytic systems. For instance, understanding how the molecule interacts with the active site of an enzyme could guide protein engineering efforts for biocatalytic applications.

Machine Learning for Outcome Prediction : Machine learning (ML) is emerging as a transformative tool in chemistry. researchgate.net By training algorithms on existing reaction data, ML models can predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic pathways. acs.orgnih.govacs.orgrsc.org Applying ML to a compound like this compound could help identify high-yield reaction conditions or predict its potential biological activities without the need for extensive initial screening.

| Computational Tool | Application Area | Predicted Outputs |

| Density Functional Theory (DFT) | Reaction mechanism and reactivity. mdpi.com | Electronic properties, transition states, regioselectivity. pku.edu.cnajpchem.org |

| Molecular Dynamics (MD) | Solvation and catalyst interaction. | Binding affinities, conformational changes. |

| Machine Learning (ML) | Reaction prediction and optimization. acs.org | Product structures, reaction yields, potential bioactivity. nih.govrsc.org |

Discovery of Unanticipated Chemical Transformations and Applications

Beyond predictable reactivity, there is potential for discovering entirely new transformations and applications for this compound.

Novel Heterocycle Synthesis : The strategic placement of the amino, nitro (or its reduced amino form), and nitrile groups makes this molecule a prime precursor for complex, fused heterocyclic systems. For example, intramolecular cyclization reactions following the reduction of the nitro group could lead to novel benzimidazole (B57391) or quinoxaline (B1680401) derivatives. Enaminonitriles, which could be formed from related precursors, are known building blocks for a wide array of heterocycles like pyrazoles and pyrimidines. nih.govresearchgate.net

Functional Materials : Aromatic amines and nitriles are components in various functional materials. Future research could explore the polymerization of this compound or its derivatives to create polymers with interesting electronic or photophysical properties. The presence of electron-donating (amine) and electron-withdrawing (nitro, nitrile) groups suggests potential for creating charge-transfer materials or dyes.